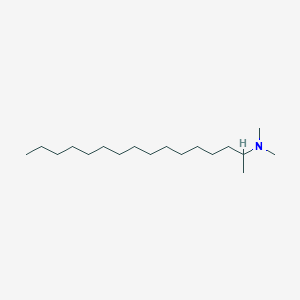
2-Hexadecanamine, N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecanamine, N,N-dimethyl- is a chemical compound that is commonly referred to as DMHA. It is a stimulant that has gained popularity in the scientific community due to its potential applications in various fields. DMHA is a derivative of 2-aminoheptane and is structurally similar to other stimulants such as DMAA and ephedrine.
Mechanism of Action
DMHA works by stimulating the release of norepinephrine and dopamine in the brain. These neurotransmitters are responsible for increasing energy levels, improving focus, and enhancing mood. DMHA also works by inhibiting the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
DMHA has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. DMHA also increases the release of glucose and fatty acids into the bloodstream, which provides the body with additional energy.
Advantages and Limitations for Lab Experiments
DMHA has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Another advantage is that it has a long half-life, which allows for prolonged effects. However, one limitation is that its effects can vary depending on the individual, making it difficult to control for confounding variables.
Future Directions
There are several future directions for the study of DMHA. One direction is to explore its potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Another direction is to investigate its potential as a treatment for obesity and other metabolic disorders. Additionally, further research is needed to fully understand the long-term effects of DMHA on the body.
Synthesis Methods
DMHA can be synthesized through various methods, including the reaction of heptanal with nitroethane followed by reduction with hydrogen gas. Another method involves the reaction of 2-methyl-2-butanol with nitric acid followed by reduction with lithium aluminum hydride.
Scientific Research Applications
DMHA has been studied for its potential applications in various fields, including sports performance, cognitive enhancement, and weight loss. In sports performance, DMHA has been shown to improve endurance and increase energy levels. In cognitive enhancement, DMHA has been shown to improve focus and alertness. In weight loss, DMHA has been shown to increase metabolism and suppress appetite.
properties
CAS RN |
16058-51-8 |
|---|---|
Molecular Formula |
C18H39N |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
N,N-dimethylhexadecan-2-amine |
InChI |
InChI=1S/C18H39N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(3)4/h18H,5-17H2,1-4H3 |
InChI Key |
LGDPDVQVOTUMAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C)N(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)N(C)C |
Other CAS RN |
16058-51-8 |
synonyms |
N,N,1-Trimethyl-1-pentadecanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



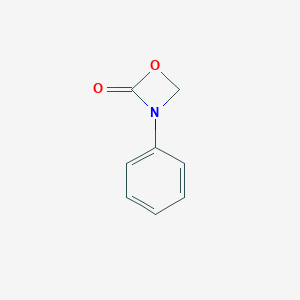
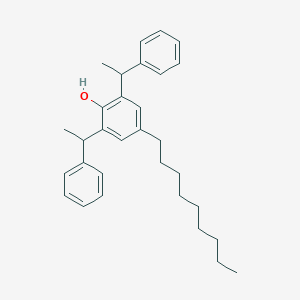


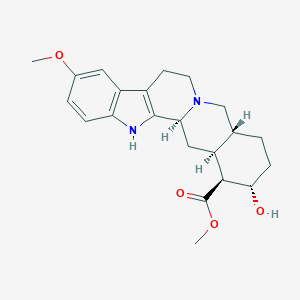
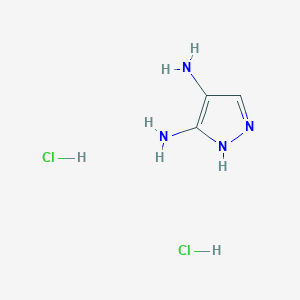





![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)

